molecular formula C13H8FNO2 B11955807 1-Fluoro-7-nitro-9h-fluorene CAS No. 343-38-4

1-Fluoro-7-nitro-9h-fluorene

Cat. No.: B11955807
CAS No.: 343-38-4
M. Wt: 229.21 g/mol
InChI Key: CYDFXQLYRMDTJA-UHFFFAOYSA-N
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Description

1-Fluoro-7-nitro-9h-fluorene is an organic compound with the molecular formula C13H8FNO2 It is a derivative of fluorene, characterized by the presence of a fluorine atom and a nitro group attached to the fluorene core

Preparation Methods

The synthesis of 1-Fluoro-7-nitro-9h-fluorene typically involves the nitration of fluorene derivatives. One common method includes the nitration of 1-fluorofluorene using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Fluoro-7-nitro-9h-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

The major products formed from these reactions include fluorenone derivatives, amino-fluorene derivatives, and various substituted fluorenes.

Scientific Research Applications

1-Fluoro-7-nitro-9h-fluorene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may serve as lead compounds for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Fluoro-7-nitro-9h-fluorene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, influencing its overall mechanism of action.

Comparison with Similar Compounds

1-Fluoro-7-nitro-9h-fluorene can be compared with other similar compounds, such as:

    2-Fluoro-7-nitro-9h-fluorene: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.

    7-Nitro-9h-fluorene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Chloro-7-nitro-9h-fluorene: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

343-38-4

Molecular Formula

C13H8FNO2

Molecular Weight

229.21 g/mol

IUPAC Name

1-fluoro-7-nitro-9H-fluorene

InChI

InChI=1S/C13H8FNO2/c14-13-3-1-2-11-10-5-4-9(15(16)17)6-8(10)7-12(11)13/h1-6H,7H2

InChI Key

CYDFXQLYRMDTJA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C(=CC=C3)F

Origin of Product

United States

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